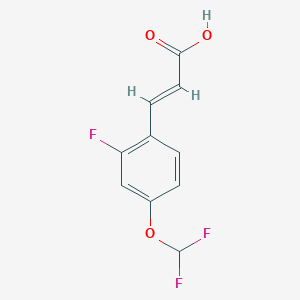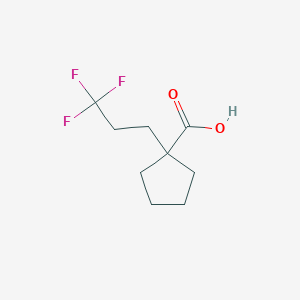
2-Methyl-1-(3-nitrophenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines It features a nitrophenyl group attached to a propan-2-amine backbone, with a methyl group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 2-methylpropan-2-amine to introduce the nitro group at the desired position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(3-nitrophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(3-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-(4-nitrophenyl)propan-2-amine: Similar structure but with the nitro group at the para position.
2-Methyl-1-(2-nitrophenyl)propan-2-amine: Similar structure but with the nitro group at the ortho position.
2-Methyl-1-(3-aminophenyl)propan-2-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Methyl-1-(3-nitrophenyl)propan-2-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s chemical and biological properties, making it distinct from its isomers and analogs.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-methyl-1-(3-nitrophenyl)propan-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,11)7-8-4-3-5-9(6-8)12(13)14/h3-6H,7,11H2,1-2H3 |
InChI-Schlüssel |
KRJRRYZFUHLLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=CC=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)









![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)


